N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions and Synthesis
A remarkable application of dibenzo[b,f][1,4]oxazepines, which share structural features with the specified compound, is in catalytic enantioselective reactions. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported. This process leads to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. Such transformations utilize readily available chiral ligands and serve as a foundational step for further chemical modifications preserving optical purity (Munck et al., 2017).
Construction of Heterocyclic Systems
Another application involves the facile construction of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution - Smiles rearrangement - denitrocyclization process. This method provides a novel approach to synthesizing pyrazolo-fused dibenzo[b,f][1,4]oxazepines as single regioisomers, contributing to the diversification of heterocyclic chemistry (Sapegin et al., 2012).
Asymmetric Alkynylation
The asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines, leading to optically active 11-substituted derivatives, highlights the compound's utility in synthesizing compounds with a carbon-carbon triple bond. This method enables the creation of molecules with significant enantiomeric excess, demonstrating the compound's versatility in organic synthesis (Ren, Wang, & Liu, 2014).
Biomass-Involved Synthesis
Innovative synthesis techniques also involve biomass-derived intermediates for assembling novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepines. This environmentally friendly approach utilizes renewable resources to create diversified N-heterocycles, showcasing the compound's applicability in green chemistry (Zhang et al., 2015).
Enzymatic Transformation
Moreover, the microbial transformation of dibenzo[b,f][1,4]oxazepines demonstrates the compound's potential in biotransformation processes. This approach not only offers new derivatives but also highlights the role of fungi in modifying the chemical structure of such compounds, which could lead to the discovery of novel bioactive molecules (Jiu, Mizuba, & Hribar, 1977).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-14-6-8-22-20(12-14)26(5)24(27)19-13-18(7-9-21(19)30-22)25-31(28,29)23-16(3)10-15(2)11-17(23)4/h6-13,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNWPMQJPETFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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